N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c23-20(21-7-10-27-16-3-6-18-19(13-16)29-14-28-18)15-1-4-17(5-2-15)30(24,25)22-8-11-26-12-9-22/h1-6,13H,7-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBVHBDZFBZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a palladium-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with a morpholinosulfonyl benzamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s bioactive properties make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The morpholinosulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares a benzamide scaffold with multiple analogs reported in the evidence, but its substitution patterns differ significantly:
Spectroscopic Characterization
- 1H-NMR: The benzo[d][1,3]dioxol group produces characteristic aromatic protons at δ 6.8–7.0 ppm. The ethoxyethyl linker’s methylene protons resonate near δ 3.5–4.5 ppm. The morpholinosulfonyl group’s protons appear as a singlet (~δ 3.0–3.5 ppm) .
- 13C-NMR : The sulfonyl group’s carbon resonates at ~δ 110–120 ppm, distinct from aryl carbons (δ 120–150 ppm) in piperazine derivatives .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to an ethyl chain and a morpholinosulfonyl group attached to a benzamide structure. This unique combination of functional groups contributes to its biological properties.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor effects. For example, morpholino derivatives similar to this compound have been shown to inhibit tubulin polymerization in vitro, akin to the natural product podophyllotoxin, which is known for its anticancer properties .
Table 1: Inhibitory Effects on Tubulin Polymerization
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of tubulin polymerization |
| Podophyllotoxin | 0.1 | Inhibition of tubulin polymerization |
| NSC 370277 | 0.05 | Inhibition of colchicine binding |
The primary mechanism by which this compound exerts its biological effects appears to be through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound's ability to mimic the action of podophyllotoxin suggests that it may interfere with the binding sites on tubulin, thereby inhibiting the normal polymerization process necessary for mitosis .
Cytotoxicity and Selectivity
While many morpholino compounds show limited cytotoxicity against normal cells, they demonstrate enhanced selectivity towards cancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .
Study 1: Morpholino Derivatives in Cancer Cell Lines
In a study examining various morpholino derivatives, including those similar to this compound, researchers found that these compounds effectively inhibited proliferation in several cancer cell lines (e.g., HeLa and MCF-7). The study reported IC50 values ranging from 0.05 μM to 0.5 μM depending on the specific derivative used.
Study 2: In Vivo Efficacy
An in vivo study assessed the antitumor efficacy of a closely related compound in mouse models with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline or non-active compounds. The mechanism was attributed to the induction of apoptosis and cell cycle arrest observed through histological analysis of tumor samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
